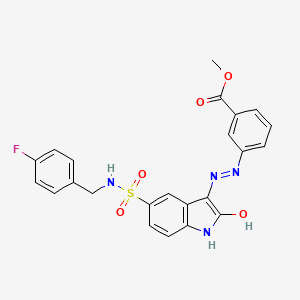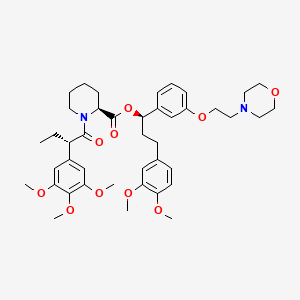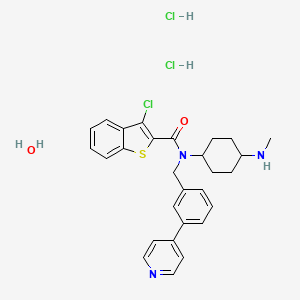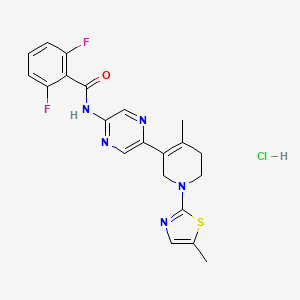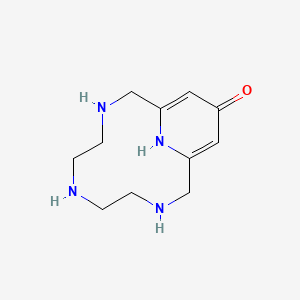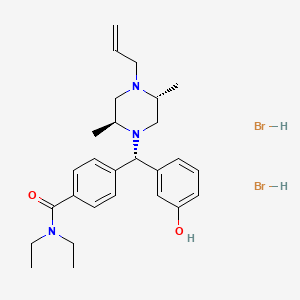
BW373U86 dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potent, non-peptide delta-opioid receptor agonist; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Delta-Opioid Receptor Agonist with Novel Receptor-G Protein-Mediated Actions
BW373U86 has been identified as a potent and highly selective nonpeptidic agonist for delta-opioid receptors. It demonstrates novel actions in coupling with G protein-linked second messenger systems, notably in inhibiting adenylyl cyclase activity and stimulating low-Km GTPase activity. This compound shows unique binding characteristics to delta receptors and has a distinct effect on receptor binding not regulated by GTP, highlighting its novel pharmacological profile (Childers et al., 1993).
Neuroprotective Effects in a Rat Model of Asphyxial Cardiac Arrest
BW373U86 has shown neuroprotective effects following asphyxial cardiac arrest (ACA) when administered after resuscitation. It significantly reduced neuron loss and neurological function deficits, indicating its potential as a therapeutic agent for global cerebral ischemic injury. Its neuroprotective effects involve both delta-opioid receptor-dependent and independent mechanisms, with CREB being a key molecule in mediating these effects (Yang et al., 2014).
Regulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression
Research has shown that the delta-opioid receptor agonist (+)BW373U86 can regulate BDNF mRNA expression in various brain regions of rats. This suggests the potential of delta-opioid receptor agonists in treating depression, as increased BDNF and TrkB levels are crucial for the therapeutic effects of antidepressants. BW373U86 demonstrated the ability to upregulate BDNF mRNA expression acutely, different from classical antidepressants, indicating its potential as a faster-acting antidepressant (Torregrossa et al., 2004).
Cardiomyocyte Protection from Hypoxia-Reoxygenation Injury
BW373U86 has been found to protect cardiomyocytes from hypoxia-reoxygenation injury by upregulating autophagy. It inhibits the PI3K/Akt pathway and regulates the mTOR pathway, demonstrating its potential as a therapeutic agent for ischemia-reperfusion injury in the heart (Liang et al., 2020).
Antinociceptive Properties
BW373U86 has been explored for its antinociceptive properties, demonstrating efficacy in various models of nociception in mice. It showed naloxone-sensitive antinociception in both the tail-flick and tail-pinch assays, indicating its potential in pain management (Wild et al., 1993).
Eigenschaften
CAS-Nummer |
1174661-92-7 |
|---|---|
Produktname |
BW373U86 dihydrobromide |
Molekularformel |
C27H39Br2N3O2 |
Molekulargewicht |
597.436 |
IUPAC-Name |
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |
InChI |
InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26+;;/m1../s1 |
InChI-Schlüssel |
ABMNQBWHHIYHEV-HKTJIKFCSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |
Synonyme |
(±)-[1(S),2-alpha,5-beta]-4-[[2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide dihydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
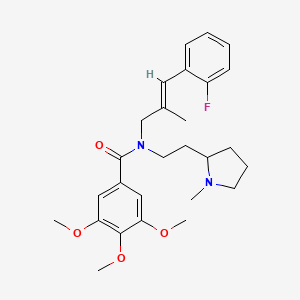
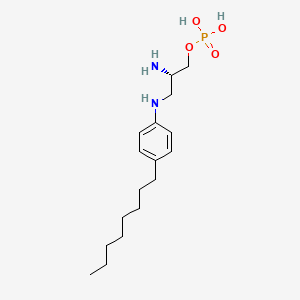
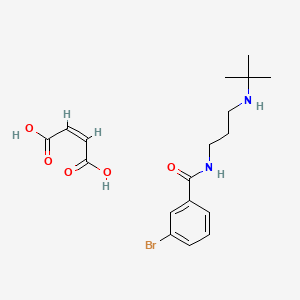
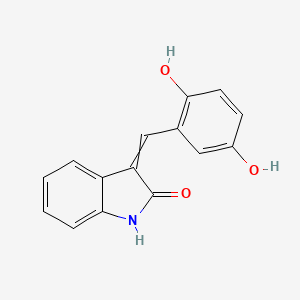
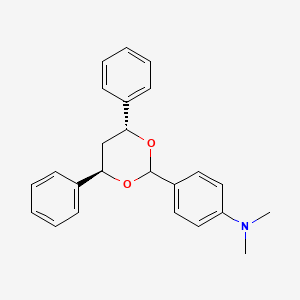
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
